5-(2-Chloro-4-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid
CAS No.:
Cat. No.: VC13800958
Molecular Formula: C14H12BClFNO3
Molecular Weight: 307.51 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12BClFNO3 |
|---|---|
| Molecular Weight | 307.51 g/mol |
| IUPAC Name | [3-[(2-chloro-4-methylphenyl)carbamoyl]-5-fluorophenyl]boronic acid |
| Standard InChI | InChI=1S/C14H12BClFNO3/c1-8-2-3-13(12(16)4-8)18-14(19)9-5-10(15(20)21)7-11(17)6-9/h2-7,20-21H,1H3,(H,18,19) |
| Standard InChI Key | SMUBLJYXUBETGV-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=CC(=C1)F)C(=O)NC2=C(C=C(C=C2)C)Cl)(O)O |
| Canonical SMILES | B(C1=CC(=CC(=C1)F)C(=O)NC2=C(C=C(C=C2)C)Cl)(O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name is [3-[(2-chloro-4-methylphenyl)carbamoyl]-5-fluorophenyl]boronic acid, reflecting its substituents:
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Boronic acid group (-B(OH)₂): Facilitates Suzuki-Miyaura cross-coupling reactions.
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Carbamoyl group (-NHC(O)-): Enhances hydrogen-bonding interactions.
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Fluorine atom: Introduces electronic effects that modulate reactivity .
Key Data:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂BClFNO₃ |
| Molecular Weight | 307.51 g/mol |
| CAS Registry Number | 1449132-68-6 |
| SMILES | B(C1=CC(=CC(=C1)F)C(=O)NC2=C(C=C(C=C2)C)Cl)(O)O |
| InChI Key | SMUBLJYXUBETGV-UHFFFAOYSA-N |
The boronic acid group’s planar geometry and the fluorine atom’s electronegativity contribute to the compound’s stability and reactivity .
Synthesis and Reaction Mechanisms
Synthetic Pathways
The compound is synthesized via a multi-step process:
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Carbamoyl Group Formation: Condensation of 2-chloro-4-methylaniline with a fluorobenzoic acid derivative.
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Boronic Acid Introduction: Miyaura borylation using palladium catalysts (e.g., Pd(PPh₃)₄) and bis(pinacolato)diboron .
Critical Reaction Conditions:
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Temperature: 80–100°C under inert atmosphere.
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Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Mechanistic Insights
In Suzuki-Miyaura reactions, the boronic acid acts as a nucleophile, transferring its aryl group to a palladium-activated electrophile (e.g., aryl halides). The fluorine atom’s electron-withdrawing effect accelerates transmetallation, while the carbamoyl group stabilizes intermediates via hydrogen bonding .
Applications in Pharmaceutical Research
Role in KRAS G12C Inhibitors
KRAS G12C mutations drive 13% of non-small cell lung cancers. This compound’s boronic acid moiety enables precise coupling with heterocyclic scaffolds in inhibitors like sotorasib (AMG 510). Patents (e.g., WO2019213516A1) describe its use in constructing covalent warheads that target cysteine residues in mutant KRAS .
Case Study:
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Compound A: A KRAS G12C inhibitor synthesized using this boronic acid achieved IC₅₀ = 12 nM in vitro .
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Pharmacokinetics: Improved bioavailability due to the fluorine atom’s metabolic stability .
Other Therapeutic Areas
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Antibacterial Agents: Serves as a precursor for quinolone derivatives .
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Antifungal Research: Modifies azole-based compounds to enhance target binding .
| Supplier | Purity | Packaging |
|---|---|---|
| AstaTech Inc. | ≥98% | 1 g, 5 g vials |
| Thermo Scientific | ≥95% | 10 mg–500 mg |
Prices range from $200–$500 per gram, depending on scale and purity .
Recent Advances and Future Directions
Patent Landscape (2023–2025)
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JP2021521194A: Describes boronic acid derivatives in combination therapies for pancreatic cancer .
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WO2022056100A1: Utilizes the compound in PROTACs (proteolysis-targeting chimeras) for protein degradation .
Challenges and Innovations
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